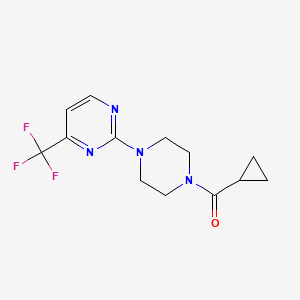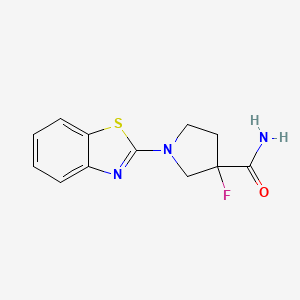![molecular formula C18H21N7 B15113882 6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113882.png)
6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group, a piperazine ring, and a pyrimidine ring with a pyrrolidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrimidine ring: Starting from a suitable pyrimidine precursor, the pyrimidine ring is constructed through cyclization reactions.
Substitution with pyrrolidine: The pyrimidine ring is then substituted with a pyrrolidine group using nucleophilic substitution reactions.
Formation of the piperazine ring: The piperazine ring is synthesized separately and then coupled with the pyrimidine-pyrrolidine intermediate.
Attachment to the pyridine ring: Finally, the piperazine-pyrimidine-pyrrolidine intermediate is attached to a pyridine ring that has a carbonitrile group.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings.
Reduction: Reduction reactions can be performed on the carbonitrile group to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine and piperazine rings.
Reduction: Primary amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and ability to interact with various biological targets.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones.
Piperazine derivatives: Compounds with a piperazine ring, such as 1-(2-pyrimidyl)piperazine.
Pyrimidine derivatives: Compounds with a pyrimidine ring, such as 2-(pyrrolidin-1-yl)pyrimidines.
Uniqueness
6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21N7 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H21N7/c19-13-15-3-4-16(21-14-15)23-9-11-24(12-10-23)17-5-6-20-18(22-17)25-7-1-2-8-25/h3-6,14H,1-2,7-12H2 |
InChI Key |
FLCWCKXBRASVQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methanesulfonylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B15113802.png)
![3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B15113809.png)
![{1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-2-yl}methanol](/img/structure/B15113820.png)
![N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15113827.png)

![2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B15113833.png)
![1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15113850.png)
![4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one](/img/structure/B15113857.png)
![1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15113858.png)
![6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B15113862.png)
![1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4,4-difluoropiperidine](/img/structure/B15113867.png)
![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B15113874.png)

![2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B15113886.png)
